molecular formula C12H15ClN6O B2926458 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide CAS No. 1396844-03-3

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2926458
CAS RN: 1396844-03-3
M. Wt: 294.74
InChI Key: RVBGORLUIYJBIP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide, also known as CPTC, is a tetrazole derivative that has gained attention in the scientific community due to its potential use as a research tool in various fields. This compound has been shown to have a unique mechanism of action and exhibits promising biochemical and physiological effects.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to modulate the activity of ion channels, specifically the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission. In cancer research, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.

Mechanism of Action

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to modulate the activity of ion channels, specifically the GABA-A receptor, by binding to a specific site on the receptor. This binding results in an increase in the opening of the ion channel, leading to an increase in inhibitory neurotransmission. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anxiolytic, anticonvulsant, and antitumor effects. In animal models, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to reduce anxiety-like behavior and prevent seizures. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide in lab experiments is its unique mechanism of action, which allows for the modulation of ion channel activity and inhibition of carbonic anhydrase activity. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to have promising effects in various fields, including neuroscience and cancer research. However, one limitation of using 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide. One direction is the design and synthesis of new derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific ion channels. Additionally, further investigation into the mechanisms of action of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide may lead to the development of new treatments for various neurological and psychiatric disorders. Finally, the potential use of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide as a chemotherapeutic agent warrants further investigation, including in vivo studies to evaluate its efficacy and safety.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-chlorobenzoyl chloride with dimethylamine, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The resulting product is purified by column chromatography to yield 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide as a white solid.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O/c1-18(2)8-7-14-12(20)11-15-17-19(16-11)10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGORLUIYJBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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